2-Hydroxygentamicin B1

Analytical reference standard Impurity profiling Structure-activity relationship

2-Hydroxygentamicin B1 (CAS 78874-51-8, molecular formula C20H40N4O11) is a 2-hydroxylated aminoglycoside antibiotic of the gentamicin B family, produced via mutational biosynthesis using Micromonospora purpurea ATCC 31536. It is structurally distinct from the more common gentamicin C complex components (C1, C1a, C2) and from the non-hydroxylated gentamicin B1 (CAS 36889-16-4, C20H40N4O10), differing by the presence of a 2-hydroxy group on the 2-deoxystreptamine core.

Molecular Formula C20H40N4O11
Molecular Weight 512.6 g/mol
Cat. No. B15565934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxygentamicin B1
Molecular FormulaC20H40N4O11
Molecular Weight512.6 g/mol
Structural Identifiers
InChIInChI=1S/C20H40N4O11/c1-5(21)14-10(27)9(26)11(28)19(33-14)35-16-7(23)8(25)6(22)15(12(16)29)34-18-13(30)17(24-3)20(2,31)4-32-18/h5-19,24-31H,4,21-23H2,1-3H3/t5?,6-,7+,8-,9-,10-,11+,12-,13+,14+,15+,16-,17+,18+,19+,20-/m0/s1
InChIKeyMVHIRVPPVZSZOR-XZXRSPNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Hydroxygentamicin B1 for Antibacterial and Antifungal Research: Procurement Guide


2-Hydroxygentamicin B1 (CAS 78874-51-8, molecular formula C20H40N4O11) is a 2-hydroxylated aminoglycoside antibiotic of the gentamicin B family, produced via mutational biosynthesis using Micromonospora purpurea ATCC 31536 [1]. It is structurally distinct from the more common gentamicin C complex components (C1, C1a, C2) and from the non-hydroxylated gentamicin B1 (CAS 36889-16-4, C20H40N4O10), differing by the presence of a 2-hydroxy group on the 2-deoxystreptamine core [2]. This modification yields distinct chromatographic and bioactivity profiles relevant for antibiotic research, analytical reference standards, and structure-activity relationship studies [3].

Why 2-Hydroxygentamicin B1 Cannot Be Replaced by Gentamicin C Complex or Gentamicin B1 in Research


2-Hydroxygentamicin B1 is not functionally interchangeable with the gentamicin C complex or non-hydroxylated gentamicin B1 due to its distinct hydroxylation pattern at the 2-position of the 2-deoxystreptamine core, which modifies molecular mass (512.55 Da vs. 496.6 Da for gentamicin B1) and chromatographic retention time [1]. Critically, research on the structurally analogous 2-hydroxygentamicin C complex demonstrates that 2-hydroxylation alters the antimicrobial spectrum: while overall in vitro potency is slightly reduced relative to the non-hydroxylated gentamicin C complex, 2-hydroxygentamicin C exhibits enhanced activity against selected gentamicin-resistant bacterial strains [2]. Class-level toxicological evidence further indicates that hydroxygentamicins may possess a distinct renal safety profile, with lower renal drug accumulation and reduced nephrotoxicity compared to gentamicin at equivalent doses [3]. Substituting 2-hydroxygentamicin B1 with generic gentamicin or gentamicin B1 would confound data interpretation in studies of structure-activity relationships, resistance mechanisms, impurity profiling, or toxicological investigations.

2-Hydroxygentamicin B1: Quantitative Differentiation Evidence for Scientific Procurement


2-Hydroxygentamicin B1 vs. Gentamicin B1: Molecular and Structural Differentiation

2-Hydroxygentamicin B1 differs structurally from its non-hydroxylated analog gentamicin B1 by the presence of a hydroxyl group at the 2-position of the 2-deoxystreptamine core [1]. This modification results in distinct molecular weight and chromatographic behavior, enabling its use as a specific analytical reference marker [2].

Analytical reference standard Impurity profiling Structure-activity relationship

2-Hydroxygentamicin C Complex vs. Gentamicin C Complex: Differential Activity Against Resistant Strains

Class-level evidence from the structurally analogous 2-hydroxygentamicin C complex demonstrates a key pharmacological difference: while overall in vitro potency against wild-type strains is slightly reduced compared to the non-hydroxylated gentamicin C complex, 2-hydroxygentamicin C exhibits greater activity against selected gentamicin-resistant strains [1].

Antibiotic resistance Aminoglycoside pharmacology Mutational biosynthesis

Gentamicin B1 Antifungal Activity Against Fusarium spp.: Reference MIC Range for Structural Analog

Gentamicin B1, the direct non-hydroxylated analog of 2-Hydroxygentamicin B1, demonstrates potent in vitro antifungal activity against Fusarium species with MIC values ranging from 0.2 to 3.1 μg/mL, which compares favorably to established antifungal agents [1].

Antifungal research Fusariosis Aminoglycoside repurposing

Hydroxygentamicin vs. Gentamicin: Reduced Nephrotoxicity in Rats (Class-Level Evidence)

Class-level toxicological evidence indicates that hydroxygentamicin (the complex containing 2-hydroxylated gentamicin components) exhibits significantly reduced nephrotoxicity compared to gentamicin in a rat model at equivalent antibacterial doses [1].

Aminoglycoside toxicology Nephrotoxicity screening Preclinical safety

Hydroxygentamicin vs. Gentamicin: Reduced Renal Accumulation in Cats

In a feline model, renal concentrations of hydroxygentamicin were substantially lower than those of gentamicin at equivalent doses, a factor directly correlated with reduced nephrotoxic effects [1].

Pharmacokinetics Renal drug accumulation Toxicology

Hydroxygentamicin vs. Gentamicin: Reduced Ototoxicity in Guinea Pigs

Hydroxygentamicin demonstrates significantly reduced ototoxicity compared to gentamicin and kanamycin in a guinea pig model, as assessed by Preyer reflex retention and cochlear histology [1].

Ototoxicity Auditory safety Preclinical toxicology

2-Hydroxygentamicin B1: Recommended Research and Industrial Application Scenarios


Analytical Reference Standard for Gentamicin Impurity Profiling

Due to its distinct molecular weight (512.55 g/mol) and unique retention time relative to gentamicin B1 (496.6 g/mol), 2-Hydroxygentamicin B1 serves as a critical analytical reference standard for impurity profiling in pharmaceutical quality control of gentamicin formulations [1]. Its identification and quantification enable compliance with pharmacopeial monograph requirements for impurity limits.

Structure-Activity Relationship (SAR) Studies on Aminoglycoside Resistance and Toxicity

2-Hydroxygentamicin B1 is a valuable research probe for SAR studies investigating how 2-hydroxylation of the 2-deoxystreptamine core modulates (i) activity against gentamicin-resistant bacterial strains, as class-level evidence indicates enhanced activity of 2-hydroxygentamicins against some resistant organisms [1], and (ii) renal accumulation and nephrotoxicity, given the ~5-fold lower renal drug concentration observed for hydroxygentamicin compared to gentamicin in vivo [2].

In Vitro Screening for Antifungal Lead Discovery

Based on the potent antifungal activity of its structural analog gentamicin B1 against Fusarium species (MIC range 0.2–3.1 μg/mL), which compares favorably to clotrimazole (3.1–12.5 μg/mL) and amphotericin B (3.1–50 μg/mL) [1], 2-Hydroxygentamicin B1 is a promising candidate for in vitro antifungal screening programs. Its use can help elucidate whether 2-hydroxylation enhances or attenuates antifungal potency and spectrum.

Preclinical Toxicological Studies on Aminoglycoside Ototoxicity and Nephrotoxicity

Hydroxygentamicins exhibit significantly reduced ototoxicity and nephrotoxicity compared to gentamicin in animal models. Specifically, hydroxygentamicin at 160 mg/kg/day for 77 days produced no Preyer reflex loss in guinea pigs, whereas gentamicin at 80 mg/kg/day caused reflex loss in all animals within 18–45 days [1]. Additionally, renal histopathology severity ranks as gentamicin > netilmicin > hydroxygentamicin [2]. 2-Hydroxygentamicin B1 is therefore a key compound for mechanistic toxicology research aimed at understanding and mitigating aminoglycoside-induced organ toxicity.

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